molecular formula C19H33N5O6 B14230267 Glycyl-L-valyl-L-prolylglycyl-L-valine CAS No. 783335-79-5

Glycyl-L-valyl-L-prolylglycyl-L-valine

Cat. No.: B14230267
CAS No.: 783335-79-5
M. Wt: 427.5 g/mol
InChI Key: XMYGGJJCUYXORX-RCBQFDQVSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-valyl-L-prolylglycyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, valine, is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).

    Repetition: Steps 2 and 3 are repeated for the remaining amino acids (proline, glycine, and valine).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-valyl-L-prolylglycyl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Nucleophilic substitution reactions can occur at the peptide bonds under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.

    Substitution: Conditions for nucleophilic substitution often involve strong bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

Glycyl-L-valyl-L-prolylglycyl-L-valine has several scientific research applications:

Mechanism of Action

The mechanism of action of Glycyl-L-valyl-L-prolylglycyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-valine: A dipeptide composed of glycine and valine.

    Glycyl-L-proline: A dipeptide composed of glycine and proline.

    L-valyl-L-proline: A dipeptide composed of valine and proline.

Uniqueness

Glycyl-L-valyl-L-prolylglycyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of glycine, valine, and proline residues allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

783335-79-5

Molecular Formula

C19H33N5O6

Molecular Weight

427.5 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C19H33N5O6/c1-10(2)15(22-13(25)8-20)18(28)24-7-5-6-12(24)17(27)21-9-14(26)23-16(11(3)4)19(29)30/h10-12,15-16H,5-9,20H2,1-4H3,(H,21,27)(H,22,25)(H,23,26)(H,29,30)/t12-,15-,16-/m0/s1

InChI Key

XMYGGJJCUYXORX-RCBQFDQVSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CN

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NCC(=O)NC(C(C)C)C(=O)O)NC(=O)CN

Origin of Product

United States

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